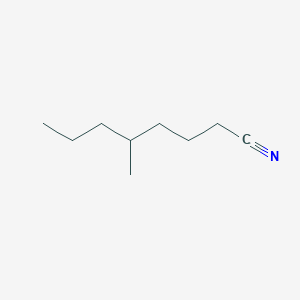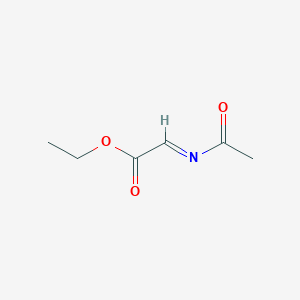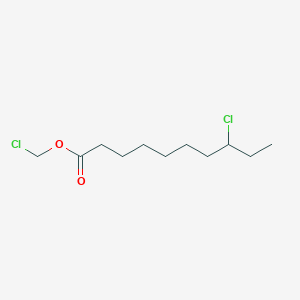
Chloromethyl 8-chlorodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 8-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 8-chlorodecanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 8-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst has been reported to yield chloromethyl derivatives in good to excellent yields . This method is advantageous due to its simplicity and effectiveness under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 8-chlorodecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions typically occur under mild conditions with the use of a suitable solvent such as dichloromethane (CH2Cl2).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted esters or amides.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chloromethyl 8-chlorodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through chloromethylation reactions.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of chloromethyl 8-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including aromatic rings and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl 7-chlorodecanoate
- Chloromethyl 8-chlorododecanoate
- Chloromethyl 4-chlorodecanoate
Uniqueness
Chloromethyl 8-chlorodecanoate is unique due to its specific structure, which includes a chloromethyl group at the 8th position of the decanoate chain. This structural feature imparts distinct reactivity and properties compared to other chloromethylated compounds. For example, the position of the chloromethyl group can influence the compound’s reactivity and the types of reactions it undergoes .
Propiedades
Número CAS |
80418-85-5 |
|---|---|
Fórmula molecular |
C11H20Cl2O2 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
chloromethyl 8-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-10(13)7-5-3-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
Clave InChI |
ZMBCSGUZVMJJFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCCCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


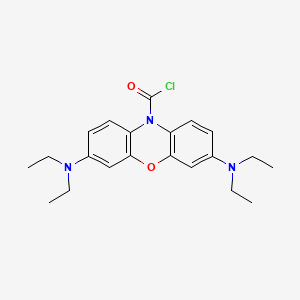
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
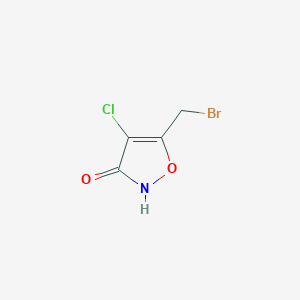
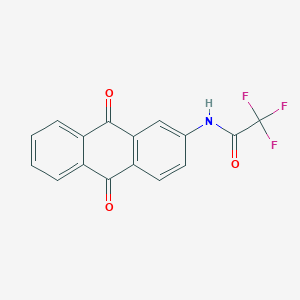
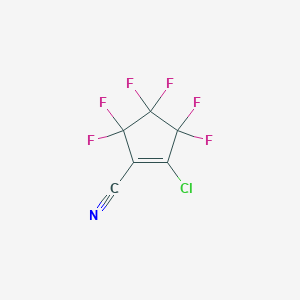
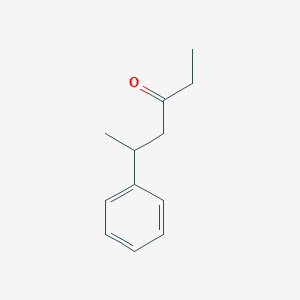
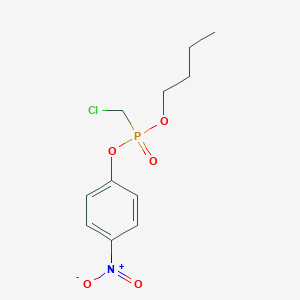
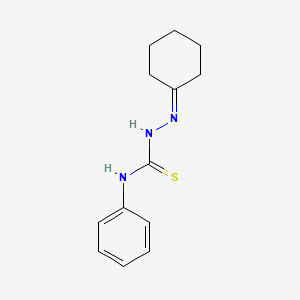
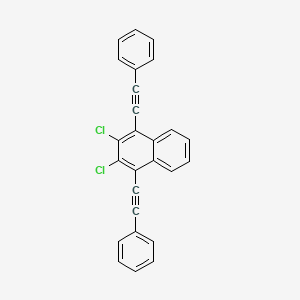
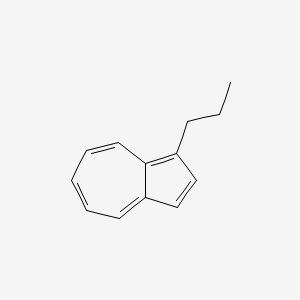
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
